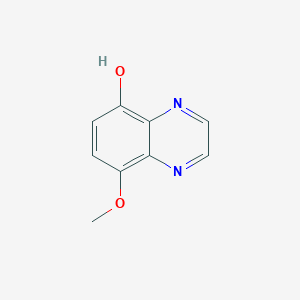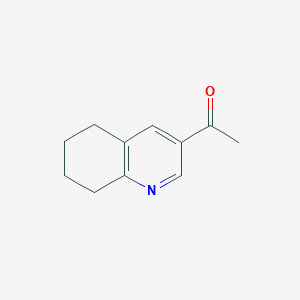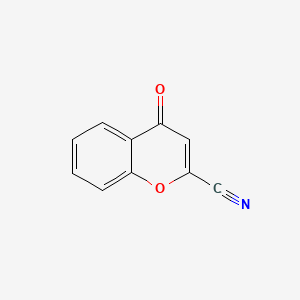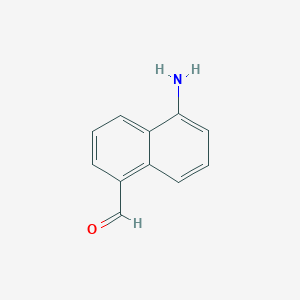![molecular formula C9H11NO2 B15071686 N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by a benzodioxin ring fused with an amine group and a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically begins with 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves several key steps:
Alkylation of Phenolic Hydroxyl Group: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
This synthetic route is advantageous due to its fewer side reactions, simplified isolation process, and higher yield with increased purity, making it suitable for large-scale preparation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Lacks the N-methyl group.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine: Differs in the position of the substituent.
Uniqueness
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-5-amine |
InChI |
InChI=1S/C9H11NO2/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4,10H,5-6H2,1H3 |
InChI-Schlüssel |
HHRYEPMEWPMMFG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=CC=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/no-structure.png)







![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
